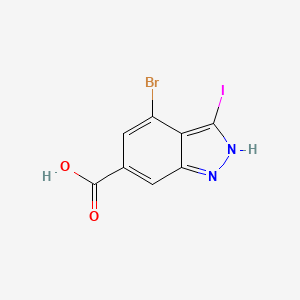

4-Bromo-3-iodo-1H-indazole-6-carboxylic acid

Description

Background and Significance of Indazole Derivatives

Indazole derivatives constitute one of the most pharmacologically significant classes of heterocyclic compounds in modern medicinal chemistry, representing a diverse family of molecules that have garnered extensive attention for their broad spectrum of biological activities. The fundamental indazole structure, characterized by the fusion of benzene and pyrazole rings, serves as a privileged scaffold that forms the basic architecture of numerous therapeutic agents currently employed in clinical practice. These compounds demonstrate remarkable versatility in their biological interactions, exhibiting activities ranging from anti-inflammatory and analgesic properties to sophisticated anticancer mechanisms that target specific cellular pathways.

Contemporary research has revealed that indazole derivatives possess exceptional potential for addressing complex medical challenges, particularly in oncology where they have demonstrated significant anti-proliferative activities against various cancer cell lines. Recent investigations have identified indazole-based compounds with potent growth inhibitory effects, including derivatives that achieve sub-micromolar inhibitory concentrations against breast cancer cell lines while simultaneously disrupting cellular migration and invasion pathways. The structural diversity achievable within the indazole framework allows medicinal chemists to systematically modify substituent patterns to optimize selectivity, potency, and pharmacological properties for specific therapeutic applications.

Historical Context of Halogenated Indazole Research

The development of halogenated indazole derivatives represents a significant evolution in heterocyclic chemistry, emerging from the recognition that halogen substitution can dramatically enhance the biological and chemical properties of the parent indazole framework. Historical investigations into halogenated aromatic systems established that halogens, particularly bromine and iodine, can significantly alter molecular properties through mechanisms including halogen bonding interactions, electronic effects, and steric modifications that influence molecular recognition processes. This understanding provided the theoretical foundation for systematic exploration of halogenated indazole derivatives as potential pharmaceutical agents and chemical intermediates.

The progression of halogenated indazole research has been characterized by increasingly sophisticated synthetic methodologies that enable precise control over halogen placement and substitution patterns. Early approaches to indazole halogenation relied heavily on traditional electrophilic aromatic substitution reactions, which often resulted in mixture formation and limited regioselectivity. However, contemporary synthetic developments have introduced metal-free regioselective halogenation methods that achieve highly selective mono-halogenation and controlled poly-halogenation through careful manipulation of reaction conditions and reagent selection. These methodological advances have enabled researchers to prepare previously inaccessible halogenated indazole derivatives with defined substitution patterns.

Recent research has demonstrated that halogenated indazole derivatives can participate in unique molecular interactions that are not available to their non-halogenated counterparts, particularly through halogen bonding mechanisms that enhance binding affinity and selectivity for specific biological targets. Computational studies have revealed that halogen substituents can form specific interactions with protein backbone carbonyls and aromatic residues, providing additional binding energy and geometric constraints that influence biological activity. This mechanistic understanding has encouraged the development of halogenated indazole libraries for drug discovery applications, where the enhanced interaction potential can be systematically exploited to improve therapeutic efficacy.

Structural Classification of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid

This compound represents a sophisticated example of multi-substituted indazole chemistry, incorporating both halogen substituents and carboxylic acid functionality within a single molecular framework. The compound exhibits a molecular formula of C₈H₄BrIN₂O₂ with a molecular weight of 366.94 grams per mole, reflecting the substantial contribution of the halogen substituents to the overall molecular mass. The structural arrangement features bromine substitution at the 4-position and iodine substitution at the 3-position of the indazole ring system, combined with carboxylic acid functionality positioned at the 6-carbon.

The tautomeric preference of this compound aligns with general indazole behavior, where the 1H-tautomer represents the thermodynamically favored form compared to alternative 2H- or 3H-tautomeric structures. Theoretical calculations have established that 1H-indazole tautomers typically exhibit greater stability by approximately 2.3 kilocalories per mole compared to their 2H-counterparts, indicating that this compound preferentially adopts the 1H-configuration under standard conditions. This tautomeric preference influences both the chemical reactivity and potential biological interactions of the compound.

The Strategic Integrated Molecular Engineering System representation of the compound provides the canonical structure as O=C(C1=CC2=C(C(Br)=C1)C(I)=NN2)O, which clearly delineates the spatial relationships between the various functional groups. The positioning of the halogen substituents creates a unique electronic environment that influences both the electron density distribution within the aromatic system and the accessibility of the carboxylic acid group for hydrogen bonding and coordination interactions. This structural arrangement suggests potential for diverse chemical transformations and biological interactions that leverage the complementary properties of the halogen and carboxyl functionalities.

Table 1: Structural Properties of this compound

Research Significance and Applications

The research significance of this compound extends across multiple domains of chemical and biological investigation, reflecting the compound's unique structural features and potential for diverse applications. Contemporary research has demonstrated that halogenated indazole derivatives can serve as valuable intermediates for cross-coupling reactions, particularly in palladium-catalyzed transformations where the bromine and iodine substituents provide complementary reactivity profiles. The differential reactivity of these halogens enables sequential functionalization strategies that can generate complex molecular architectures through controlled synthetic sequences.

The compound's potential applications in pharmaceutical research are supported by extensive literature demonstrating that indazole derivatives with similar substitution patterns exhibit significant biological activities. Recent investigations have identified halogenated indazole compounds as effective inhibitors of various protein targets, including kinases, receptors, and enzymes involved in disease pathways. The carboxylic acid functionality present in this compound provides additional opportunities for molecular recognition through hydrogen bonding interactions and coordination chemistry, potentially enhancing binding affinity and selectivity for specific biological targets.

Material science applications represent another significant area where this compound may contribute valuable properties, particularly in the development of advanced organic materials with controlled electronic and optical characteristics. The combination of halogen substituents and aromatic heterocyclic structure creates opportunities for intermolecular interactions that can influence solid-state organization and material properties. Research into related halogenated heterocycles has demonstrated that such compounds can exhibit unique photophysical properties and self-assembly behaviors that are relevant for electronic device applications and molecular recognition systems.

Table 2: Research Applications and Significance of this compound

Properties

IUPAC Name |

4-bromo-3-iodo-2H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrIN2O2/c9-4-1-3(8(13)14)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOYFXWLVUSWRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646398 | |

| Record name | 4-Bromo-3-iodo-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-54-6 | |

| Record name | 4-Bromo-3-iodo-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Information

- Molecular Formula : C8H4BrIN2O2

- Molecular Weight : 366.94 g/mol

- Structure : Contains bromine and iodine substituents on an indazole ring, with a carboxylic acid group at the 6-position.

Synthetic Pathways

Halogenation of Indazole Derivatives

One common approach to synthesize 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid involves sequential halogenation of an indazole precursor.

Steps:

- Starting Material : A substituted indazole derivative, such as 1H-indazole-6-carboxylic acid.

- Bromination :

- Reagents: Bromine or N-bromosuccinimide (NBS).

- Solvent: Acetic acid or dichloromethane.

- Conditions: Room temperature or mild heating.

- Outcome: Selective bromination at the desired position on the indazole ring.

- Iodination :

- Reagents: Iodine or an iodine donor (e.g., potassium iodide with an oxidizing agent like hydrogen peroxide).

- Solvent: Aqueous or organic medium.

- Conditions: Controlled temperature to ensure regioselectivity.

- Outcome: Introduction of iodine at the 3-position.

Cyclization and Functionalization

An alternative route involves cyclization of a suitable precursor followed by halogenation.

Steps:

- Cyclization :

- Starting Material: A precursor containing appropriate functional groups for cyclization (e.g., hydrazine derivatives with carboxylic acids or esters).

- Reagents: Acidic or basic catalysts.

- Conditions: Heating under reflux in solvents like ethanol or acetic acid.

- Outcome: Formation of the indazole core structure.

- Functional Group Introduction :

- Bromination and iodination are performed as described in Section 2.1.

Multi-Step Synthesis with Nitrosation

This method uses nitrosation to generate a diazonium intermediate, followed by halogen substitution.

Steps:

- Nitrosation :

- Reagents: Sodium nitrite and hydrochloric acid.

- Conditions: Low temperature (0–5°C) to stabilize the diazonium salt.

- Substitution with Halides :

- Reagents: Potassium bromide and potassium iodide in separate steps.

- Conditions: Mild heating to facilitate halogen substitution.

- Final Product Isolation :

- Purification via recrystallization or column chromatography.

Representative Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Bromination | NBS | Acetic Acid | RT | 2 hours | ~85 |

| Iodination | Iodine + H₂O₂ | Aqueous Medium | RT | 1 hour | ~80 |

| Cyclization | Hydrazine + Ester | Ethanol | Reflux | 4 hours | ~75 |

| Nitrosation | NaNO₂ + HCl | Water | 0–5°C | 30 min | ~90 |

Notes and Considerations

-

- Bromination and iodination require careful control of stoichiometry and reaction conditions to ensure selective substitution at the desired positions on the indazole ring.

-

- Impurities from incomplete reactions or side products can be removed using recrystallization (e.g., from ethanol) or column chromatography.

-

- Halogenation reactions often involve hazardous reagents like bromine and iodine, which require proper ventilation and personal protective equipment.

-

- Reaction parameters such as solvent choice, temperature, and reaction time must be optimized for maximum yield.

Chemical Reactions Analysis

4-Bromo-3-iodo-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antitumor Activity

One of the most notable applications of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid is in the field of oncology. Various studies have demonstrated its potential as an antitumor agent:

- Polo-like Kinase Inhibition : A series of indazole derivatives, including those based on this compound, have been synthesized and evaluated for their inhibitory effects on Polo-like kinase 4 (PLK4). Compounds derived from this scaffold exhibited single-digit nanomolar activity against PLK4, with some candidates showing efficacy in reducing tumor growth in mouse models of colon cancer .

- Bcr-Abl Inhibition : Research has indicated that derivatives of indazole can serve as potent inhibitors of the Bcr-Abl protein, which is crucial in certain leukemias. For instance, a compound structurally related to this compound demonstrated comparable potency to Imatinib against both wild-type and mutant forms of Bcr-Abl .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Studies have shown that indazole derivatives can exhibit significant antibacterial and antifungal activities:

- Broad-Spectrum Activity : Compounds containing the indazole structure have been tested against various bacterial strains, showing promising results. For example, certain derivatives displayed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for development into new antibiotics .

Other Therapeutic Applications

Beyond its antitumor and antimicrobial activities, this compound has been investigated for additional therapeutic roles:

- Inhibition of Enzymatic Activity : Some studies have focused on the compound's ability to inhibit specific enzymes involved in disease processes. For instance, it has been reported to exhibit inhibitory effects on indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune regulation and cancer progression .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, and proteins. The presence of halogen atoms and the carboxylic acid group can influence its binding affinity and specificity towards these targets . The exact molecular pathways involved can vary based on the biological context and the specific target being studied .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogs and their differences:

Functional Group Impact

- Carboxylic Acid vs. Cyano Group: The carboxylic acid in the target compound increases polarity and solubility in aqueous media compared to the cyano group in 4-Bromo-3-iodo-1H-indazole-6-carbonitrile. Cyano derivatives are more lipophilic, favoring membrane permeability in drug design .

- Nitro Group : 4-Bromo-6-nitro-1H-indazole-3-carboxylic acid () exhibits stronger electron-withdrawing effects, which may lower pKa and enhance acidity compared to the target compound .

Physical and Chemical Properties

- Molecular Weight: The iodine substituent increases molecular weight (362.94 g/mol) compared to non-iodinated analogs (e.g., 241.04 g/mol in ).

- Solubility: Carboxylic acid groups enhance solubility in polar solvents (e.g., DMSO, water), whereas nitro or cyano derivatives are less soluble .

Biological Activity

4-Bromo-3-iodo-1H-indazole-6-carboxylic acid is a halogenated indazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique substitution pattern, which significantly influences its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₉H₅BrI N₂ O₂ and a molecular weight of approximately 304.95 g/mol. The presence of bromine and iodine atoms in its structure enhances its pharmacological properties by influencing binding affinities to various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : The compound has been evaluated for its potential to inhibit various cancer cell lines through mechanisms such as kinase inhibition.

- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

- Antimicrobial Properties : The compound shows promise as an antimicrobial agent against specific pathogens.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on kinases such as GSK-3β and IKKβ. These interactions are crucial for regulating cellular signaling pathways involved in cell proliferation and inflammation.

Table 1: Inhibitory Activity Against Kinases

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| This compound | GSK-3β | 50 |

| Staurosporine | GSK-3β | 8 |

| Compound II | IKKβ | 30 |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antitumor Activity : A study demonstrated that this compound effectively inhibits tumor growth in vitro and in vivo models by targeting specific kinases involved in cancer progression. For instance, it was shown to reduce cell viability in various cancer cell lines at concentrations lower than those required for cytotoxicity in normal cells .

- Anti-inflammatory Studies : In experiments using BV2 microglial cells, the compound significantly decreased levels of nitric oxide (NO) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent .

- Antimicrobial Efficacy : Preliminary tests revealed that this compound exhibited antimicrobial activity against several bacterial strains, suggesting its utility in treating infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Table 2: Comparison with Similar Indazole Derivatives

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Bromo-1H-indazole-4-carboxaldehyde | Similar indazole core; different functional groups | Moderate anticancer activity |

| 1H-indazole-3-carboxaldehyde | Carboxaldehyde group instead of carboxylic acid | Limited biological activity |

| 4-Bromo-6-fluoro-3-iodo-1H-indazole | Contains fluorine; alters reactivity | Enhanced kinase inhibition |

The unique substitution pattern of this compound contributes to its distinct pharmacological profile compared to these similar compounds.

Q & A

Q. What are the optimal synthetic routes for 4-bromo-3-iodo-1H-indazole-6-carboxylic acid, and how can yields be improved?

Synthesis typically involves halogenation and carboxylation of indazole precursors. A common approach is to start with 1H-indazole-6-carboxylic acid derivatives, followed by sequential bromination and iodination. For example, a similar compound (5-bromo-1H-indazole-3-carboxylic acid) was synthesized with an 84.8% yield using palladium-catalyzed cross-coupling . Optimization strategies include:

- Temperature control : Maintaining ≤0°C during iodination minimizes side reactions.

- Catalyst selection : Pd(PPh₃)₄ enhances regioselectivity in halogenation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) improves purity.

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of analytical techniques:

- NMR : Compare ¹H/¹³C NMR shifts with literature values (e.g., indazole C-3 carboxylic acid protons resonate at δ 12.5–13.5 ppm) .

- Mass spectrometry : ESI-MS should show [M-H]⁻ peaks matching the molecular weight (e.g., C₈H₄BrIN₂O₂: ~380.9 g/mol) .

- X-ray crystallography : Resolve bond angles (e.g., dihedral angles between carboxylic acid and indazole ring ≈6°) to confirm stereochemistry .

Q. What are the solubility and stability profiles of this compound under standard lab conditions?

- Solubility : Sparingly soluble in water; dissolves in DMSO (≥10 mg/mL) or methanol.

- Stability : Degrades under prolonged light exposure. Store at 2–8°C in airtight, light-resistant containers .

- pH sensitivity : Carboxylic acid group protonates below pH 3, affecting reactivity in aqueous buffers.

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation be addressed?

Regioselectivity in polyhalogenated indazoles is influenced by:

- Directing groups : The carboxylic acid at C-6 directs electrophilic substitution to C-3 and C-4 positions.

- Reagent stoichiometry : Excess N-iodosuccinimide (1.2 eq) ensures complete iodination at C-3 before bromination at C-4 .

- Competitive pathways : Monitor reaction progress via TLC (Rf ~0.4 in 1:1 EtOAc/hexane) to isolate intermediates.

Q. How do crystallographic data resolve contradictions in reported structural analogs?

For example, X-ray studies of 6-bromo-1H-indazole-3-carboxylic acid revealed hydrogen-bonded dimers (O–H⋯O, 2.65 Å) and planar ring systems, distinguishing it from non-planar analogs . Key parameters:

| Parameter | Value | Source |

|---|---|---|

| Dihedral angle (COOH-ring) | 6° ± 4° | |

| Hydrogen bond length | 2.65 Å (O–H⋯O) |

Q. What strategies validate purity in mechanistic studies?

Q. How can computational modeling predict reactivity in cross-coupling reactions?

Density functional theory (DFT) calculates electron density maps to identify reactive sites. For example, the C-4 bromine in this compound has a lower activation energy for Suzuki-Miyaura coupling compared to C-3 iodine due to steric hindrance .

Methodological Considerations

- Data contradiction resolution : Compare NMR shifts across analogs (e.g., 6-bromo vs. 4-bromo derivatives) to identify misassignments .

- Scale-up challenges : Pilot reactions (>1 g) require slow reagent addition to control exothermic halogenation .

For experimental protocols, prioritize peer-reviewed journals over vendor databases (e.g., Acta Crystallographica and LGC Quality ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.